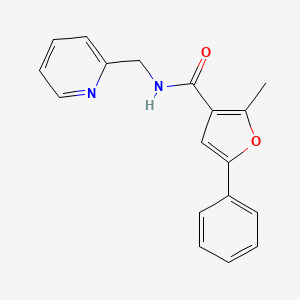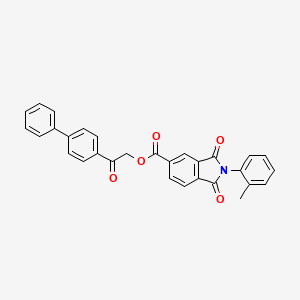![molecular formula C18H20N2O3 B5208423 N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide, commonly known as DMNQ, is a quinone compound that has been widely studied for its potential use in scientific research. DMNQ is a synthetic compound that is structurally similar to coenzyme Q, an important component of the electron transport chain in mitochondria. In
科学研究应用
DMNQ has been studied for its potential use as a redox-active compound in biological systems. It has been shown to induce oxidative stress in cells and tissues, which can be used to study the effects of oxidative stress on cellular processes. DMNQ has also been used as a model compound for studying the redox chemistry of coenzyme Q and other quinone compounds. Additionally, DMNQ has been studied for its potential use as an electron acceptor in dye-sensitized solar cells.
作用机制
DMNQ acts as a redox-active compound by accepting electrons from other molecules and donating them to oxygen, producing superoxide radicals. This process can lead to the production of reactive oxygen species (ROS) and oxidative stress in cells and tissues. DMNQ can also undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to form superoxide radicals. The production of ROS and oxidative stress can have both beneficial and detrimental effects on cellular processes, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in cells and tissues, leading to the activation of stress response pathways and the production of antioxidant enzymes. DMNQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro. However, high concentrations of DMNQ can cause cytotoxicity and cell death in normal cells. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
实验室实验的优点和局限性
DMNQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a redox-active compound that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on cellular processes. However, DMNQ has some limitations for lab experiments. It can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the production of ROS and oxidative stress can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. DMNQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro, making it a potential candidate for cancer treatment. Another area of interest is the use of DMNQ as an electron acceptor in dye-sensitized solar cells. DMNQ has been shown to have high efficiency as an electron acceptor, making it a promising candidate for improving the performance of solar cells. Additionally, further research is needed to understand the mechanisms underlying the effects of DMNQ on cellular processes and to develop more specific tools for studying oxidative stress in cells and tissues.
合成方法
DMNQ can be synthesized by reacting 2-methoxy-1,4-naphthoquinone with piperidine and N-methylacetamide in the presence of a catalyst such as zinc chloride. This method yields DMNQ in high purity and can be easily scaled up for larger quantities.
属性
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)19(2)15-16(20-10-6-3-7-11-20)18(23)14-9-5-4-8-13(14)17(15)22/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHPOWCBOTWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)

